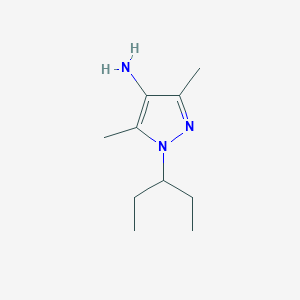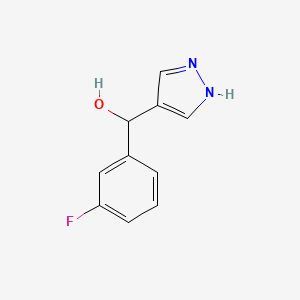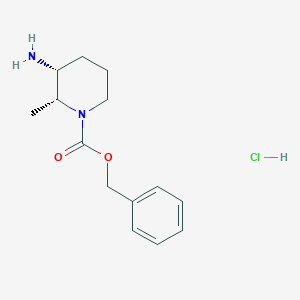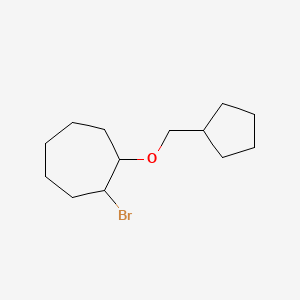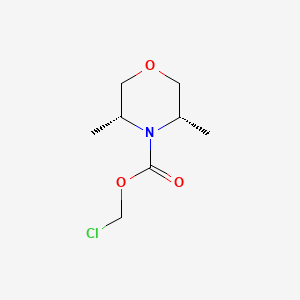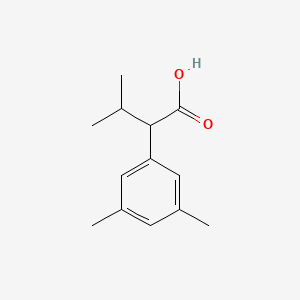![molecular formula C9H13NS B13074466 3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound with the molecular formula C₉H₁₃NS It is characterized by a fused ring system consisting of a thiophene ring and a pyrrole ring, with three methyl groups attached to the structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the desired pyrrole ring. For example, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-b]pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Thieno[3,4-b]pyridine: Shares structural similarities but differs in the position of the nitrogen atom.
Uniqueness
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
3,6,6-trimethyl-4,5-dihydrothieno[3,2-b]pyrrole |
InChI |
InChI=1S/C9H13NS/c1-6-4-11-8-7(6)10-5-9(8,2)3/h4,10H,5H2,1-3H3 |
Clave InChI |
KUCNLTQXOCCOJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1NCC2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)
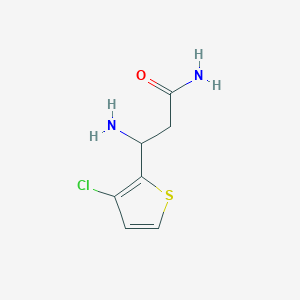
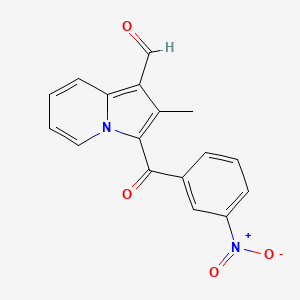

![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
